molecular formula C5H10ClNO2S B14289944 Propan-2-yl [(chlorosulfanyl)methyl]carbamate CAS No. 120997-80-0

Propan-2-yl [(chlorosulfanyl)methyl]carbamate

Cat. No.: B14289944
CAS No.: 120997-80-0
M. Wt: 183.66 g/mol
InChI Key: GRMQBPDUPLRHDP-UHFFFAOYSA-N
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Description

Propan-2-yl [(chlorosulfanyl)methyl]carbamate is an organic compound with a unique structure that combines elements of carbamates and chlorosulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(chlorosulfanyl)methyl]carbamate typically involves the reaction of isopropyl alcohol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isopropyl alcohol+Chlorosulfonyl isocyanatePropan-2-yl [(chlorosulfanyl)methyl]carbamate\text{Isopropyl alcohol} + \text{Chlorosulfonyl isocyanate} \rightarrow \text{this compound} Isopropyl alcohol+Chlorosulfonyl isocyanate→Propan-2-yl [(chlorosulfanyl)methyl]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [(chlorosulfanyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfonyl carbamates, thiol carbamates, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl [(chlorosulfanyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Propan-2-yl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl [(methylsulfanyl)methyl]carbamate
  • Propan-2-yl [(ethylsulfanyl)methyl]carbamate
  • Propan-2-yl [(butylsulfanyl)methyl]carbamate

Uniqueness

Propan-2-yl [(chlorosulfanyl)methyl]carbamate is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity and chemical properties compared to other carbamates. This uniqueness makes it valuable for specific applications where the chlorosulfanyl functionality is required.

Properties

CAS No.

120997-80-0

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

propan-2-yl N-(chlorosulfanylmethyl)carbamate

InChI

InChI=1S/C5H10ClNO2S/c1-4(2)9-5(8)7-3-10-6/h4H,3H2,1-2H3,(H,7,8)

InChI Key

GRMQBPDUPLRHDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCSCl

Origin of Product

United States

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